molecular formula C22H26ClFN2O3S2 B14982326 N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14982326
M. Wt: 485.0 g/mol
InChI Key: JNXCZHIMHHWCRR-UHFFFAOYSA-N
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Description

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenylmethylsulfanyl group, and a fluorophenylmethanesulfonyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent functionalization with the chlorophenylmethylsulfanyl and fluorophenylmethanesulfonyl groups. The synthetic route typically involves:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step may involve the reaction of the piperidine derivative with a suitable carboxylic acid derivative or an amide-forming reagent.

    Functionalization with Chlorophenylmethylsulfanyl and Fluorophenylmethanesulfonyl Groups: These steps involve nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context in which the compound is used. Detailed studies would be required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H26ClFN2O3S2

Molecular Weight

485.0 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H26ClFN2O3S2/c23-21-4-2-1-3-19(21)15-30-14-11-25-22(27)18-9-12-26(13-10-18)31(28,29)16-17-5-7-20(24)8-6-17/h1-8,18H,9-16H2,(H,25,27)

InChI Key

JNXCZHIMHHWCRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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